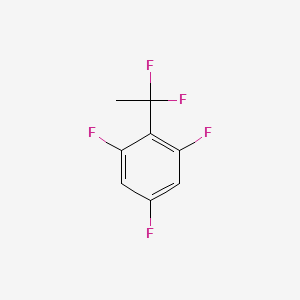

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene

Overview

Description

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms. Fluorine-containing compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of (1,1-Difluoroethyl)trimethylsilane as a source of the difluoroethyl group . This reagent reacts with carbonyl derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents such as Selectfluor and N-fluorobis(phenylsulfonyl)amine (NFSI)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce difluoromethylated aromatic compounds .

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological and chemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,1-Difluoroethylbenzene: Similar in structure but lacks the trifluorobenzene ring, making it less stable and less reactive.

2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as an anesthetic agent, it has different applications and properties compared to 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene.

Uniqueness

This compound is unique due to its combination of multiple fluorine atoms and the trifluorobenzene ring. This structure imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications .

Biological Activity

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine atoms, may influence its biological activity and interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, including its synthesis, properties, and relevant case studies.

- Molecular Formula : C₈H₅F₅

- CAS Number : 1138445-25-6

- Molecular Weight : 202.12 g/mol

- Physical State : Liquid

- Density : 1.277 g/mL at 25 °C

- Boiling Point : 75-76 °C

- Melting Point : -5.5 °C

Synthesis Methods

The synthesis of this compound typically involves the alkylation of trifluorobenzene with difluoroethyl halides. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Recent studies have indicated that fluorinated compounds exhibit significant anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown potential as inhibitors of the NaV1.7 sodium channel, which is implicated in cancer cell migration and invasion .

Toxicity and Safety

The compound is classified as an irritant. In vitro studies have demonstrated that high concentrations can lead to cytotoxic effects in certain cell lines. Safety assessments are crucial for determining permissible exposure levels in industrial settings.

Study 1: Inhibitory Effects on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that derivatives of this compound inhibited cell growth significantly compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Study 2: Interaction with Enzymes

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. It was found that it acts as a moderate inhibitor of CYP2D6, which plays a vital role in drug metabolism . This interaction suggests potential implications for drug-drug interactions when used in therapeutic contexts.

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUJLUFALXXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.